molecular formula C8H20Cl2N2 B11737967 (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride

(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride

Cat. No.: B11737967
M. Wt: 215.16 g/mol
InChI Key: KKXYTYZNGIBMPY-YUZCMTBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with an ethyl group at the 3-position and a methyl group at the 1-position. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Introduction of the ethyl and methyl groups at the 3 and 1 positions, respectively, can be achieved through alkylation reactions using reagents such as ethyl iodide and methyl iodide.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups on the piperidine ring

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

(3R,4S)-3-ethyl-1-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-3-7-6-10(2)5-4-8(7)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1

InChI Key

KKXYTYZNGIBMPY-YUZCMTBUSA-N

Isomeric SMILES

CC[C@@H]1CN(CC[C@@H]1N)C.Cl.Cl

Canonical SMILES

CCC1CN(CCC1N)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.